

An In-depth Technical Guide to 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromoquinazolin-4-OL

Cat. No.: B133846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **5-Bromoquinazolin-4-ol**. All quantitative data is summarized in structured tables, and a detailed experimental protocol for its synthesis is provided.

Molecular Structure and Properties

5-Bromoquinazolin-4-ol is a heterocyclic organic compound featuring a quinazoline core substituted with a bromine atom at position 5 and a hydroxyl group at position 4. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in medicinal chemistry and drug discovery. The tautomeric quinazolinone form is generally favored.

Table 1: Chemical Identifiers and Properties

Property	Value
IUPAC Name	5-Bromoquinazolin-4-ol
CAS Number	147006-47-1[1]
Chemical Formula	C ₈ H ₅ BrN ₂ O
Molecular Weight	225.04 g/mol [1]
Canonical SMILES	<chem>C1=CC=C2C(=C1Br)C(=O)NC=N2</chem>
Appearance	Powder or liquid[1]

A diagram of the molecular structure is presented below:

Molecular structure of 5-Bromoquinazolin-4-one.

Experimental Data

While specific experimental spectra for **5-Bromoquinazolin-4-ol** are cited as available, the detailed peak data is not publicly disseminated in the search results. However, based on the known spectral data of related quinazolinone compounds and general principles of spectroscopy, the expected characteristic data is summarized below.

Table 2: Predicted Spectroscopic Data

Technique	Expected Characteristic Peaks
^1H NMR	Aromatic protons (multiple signals, ~ 7.0 - 8.5 ppm), N-H proton (broad singlet, variable ppm), C-H proton on the pyrimidine ring (~ 8.0 - 8.5 ppm).
IR Spectroscopy	N-H stretch (broad, ~ 3200 - 3400 cm^{-1}), C=O stretch (~ 1650 - 1700 cm^{-1}), C=N stretch (~ 1610 - 1630 cm^{-1}), Aromatic C-H stretch ($>3000\text{ cm}^{-1}$), Aromatic C=C stretch (~ 1450 - 1600 cm^{-1}), C-Br stretch (~ 500 - 650 cm^{-1}).
Mass Spectrometry	Molecular ion peak (M^+) and $\text{M}+2$ peak in a $\sim 1:1$ ratio, characteristic of a bromine-containing compound. Expected m/z values would be around 224 and 226.

Synthesis of 5-Bromoquinazolin-4-ol

A common and effective method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide. For the synthesis of **5-Bromoquinazolin-4-ol**, the appropriate starting material is 2-amino-6-bromobenzoic acid.

Experimental Protocol: Synthesis via Niementowski Reaction

This protocol is based on established procedures for the synthesis of similar quinazolinone derivatives.

Materials:

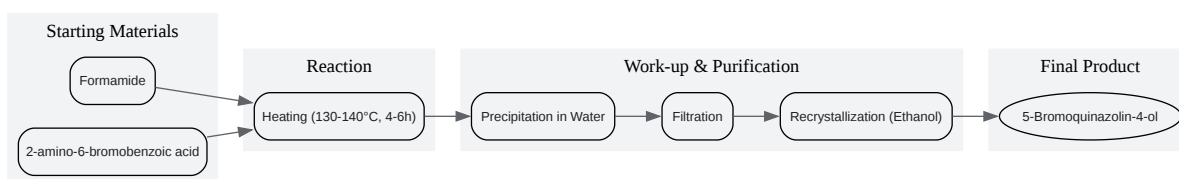
- 2-amino-6-bromobenzoic acid
- Formamide
- Water

- Ethanol

Procedure:

- A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and an excess of formamide (e.g., 4-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is heated to a temperature of 130-140°C and stirred for a period of 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is allowed to cool to room temperature.
- The cooled mixture is then poured into ice-cold water, which should induce the precipitation of the crude product.
- The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining formamide.
- The crude **5-Bromoquinazolin-4-ol** is then dried.
- For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, or purified by column chromatography on silica gel.

The proposed workflow for this synthesis is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Synthetic workflow for **5-Bromoquinazolin-4-ol**.

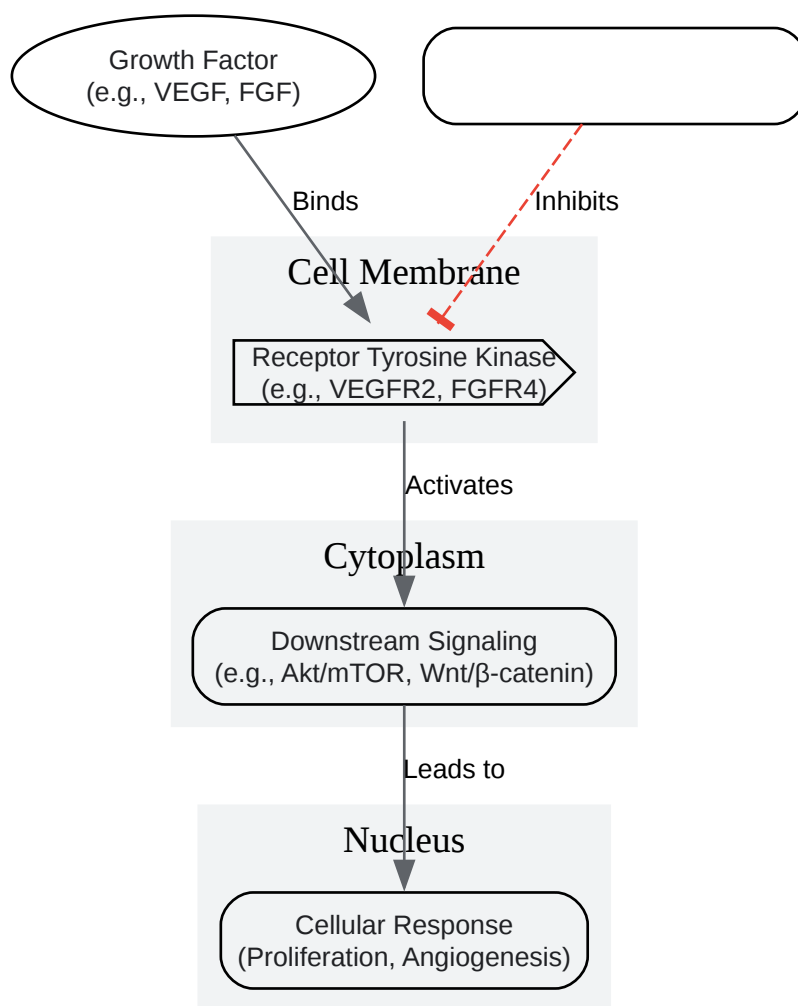
Potential Biological Significance

While specific studies on the biological activity of **5-Bromoquinazolin-4-ol** were not identified in the search results, the quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.^[2] Many derivatives have been developed as potent inhibitors of various protein kinases and are implicated in key signaling pathways.

Signaling Pathways Associated with Quinazoline Derivatives:

- **PI3K/HDAC Pathway:** Some quinazolinone-based compounds have been designed as dual inhibitors of Phosphoinositide 3-kinases (PI3K) and Histone Deacetylases (HDAC), which are crucial targets in cancer therapy.^[2]
- **Wnt/ β -catenin Pathway:** Certain quinazoline analogs have been identified as inhibitors of the Wnt/ β -catenin signaling pathway, which is often dysregulated in colorectal cancer. These inhibitors may act on downstream elements of the pathway.^[3]
- **FGFR4 Signaling:** Quinazoline derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.^[4]
- **VEGFR2-mediated Signaling:** Some quinazoline derivatives have shown potential as angiogenesis inhibitors by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream Akt/mTOR/p70s6k signaling pathway.^[5]

The diagram below illustrates a generalized representation of how a quinazoline derivative might inhibit a receptor tyrosine kinase signaling pathway.



[Click to download full resolution via product page](#)

Generalized kinase inhibition by a quinazoline derivative.

Given the established importance of the quinazoline core in modulating these and other cellular signaling pathways, **5-Bromoquinazolin-4-ol** represents a valuable building block for the synthesis of novel, biologically active compounds for further investigation in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-bromo-1H-quinazolin-4-one, CasNo.147006-47-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of quinazoline compounds as novel potent inhibitors of Wnt/ β -catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromoquinazolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133846#5-bromoquinazolin-4-ol-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com